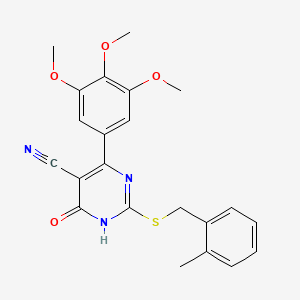
Bet-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bet-IN-8: is a potent inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are epigenetic readers that regulate gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown significant potential in the research of sepsis and other inflammatory conditions due to its ability to ameliorate lipopolysaccharide (LPS)-induced sepsis in vivo .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bet-IN-8 can be synthesized through a multi-step process involving the reaction of 2-methylbenzylthiol with 3,4,5-trimethoxybenzaldehyde to form an intermediate, which is then reacted with 2-cyanoacetamide under basic conditions to yield the final product .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions: Bet-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Bet-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation.
Biology: Investigates the effects of BET inhibition on cellular processes such as inflammation and cell proliferation.
Medicine: Explores the potential therapeutic applications of BET inhibitors in treating diseases like cancer, sepsis, and inflammatory disorders.
Industry: Utilized in the development of new drugs targeting BET proteins .
Mecanismo De Acción
Bet-IN-8 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing their interaction with acetylated lysine residues on histone tails. This disrupts the recruitment of transcriptional machinery to chromatin, leading to the suppression of gene expression. The primary molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT .
Comparación Con Compuestos Similares
JQ1: Another BET inhibitor with a similar mechanism of action but different chemical structure.
I-BET762: A BET inhibitor that has shown promise in preclinical studies for treating cancer and inflammatory diseases.
OTX015: A BET inhibitor currently in clinical trials for various cancers
Uniqueness of Bet-IN-8: this compound is unique due to its high potency and selectivity for BET proteins, as well as its demonstrated efficacy in ameliorating LPS-induced sepsis in vivo. This makes it a valuable tool for studying the role of BET proteins in disease and for developing new therapeutic strategies .
Propiedades
Fórmula molecular |
C22H21N3O4S |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
2-[(2-methylphenyl)methylsulfanyl]-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C22H21N3O4S/c1-13-7-5-6-8-14(13)12-30-22-24-19(16(11-23)21(26)25-22)15-9-17(27-2)20(29-4)18(10-15)28-3/h5-10H,12H2,1-4H3,(H,24,25,26) |
Clave InChI |
MWOWDHZENZTEKV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CSC2=NC(=C(C(=O)N2)C#N)C3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)
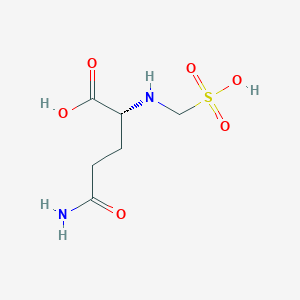
![[(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12404036.png)



![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)
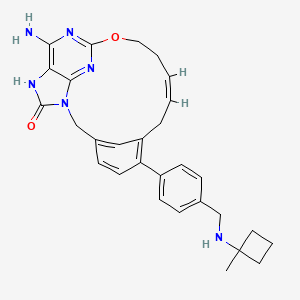
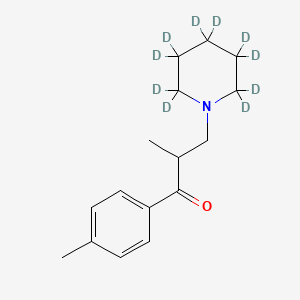
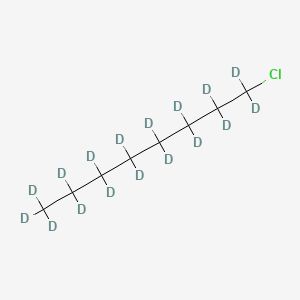
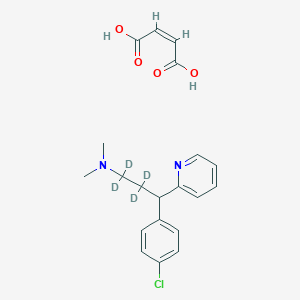
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline](/img/structure/B12404106.png)


